Cas no 86626-38-2 (4-bromo-2,3-dihydro-1H-indole)

4-bromo-2,3-dihydro-1H-indole structure
4-bromo-2,3-dihydro-1H-indole structure
Product Name:4-bromo-2,3-dihydro-1H-indole
N.o CAS:86626-38-2
MF:C8H8BrN
MW:198.059821128845
MDL:MFCD07371633
CID:95463
PubChem ID:13098386
Update Time:2024-10-26

4-bromo-2,3-dihydro-1H-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Bromoindoline
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 4-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
    • 4-bromoindoline hydrochloride
    • 1H-Indole, 4-bromo-2,3-dihydro-
    • 4-Bromo-2,3-dihydro-1H-indole 1HCl salt
    • 1H-INDOLE,4-BROMO-2,3-DIHYDRO-
    • YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • EBD43524
    • VI30219
    • CM10331
    • TRA0023624
    • SY012369
    • BL008582
    • AB0027102
    • ST2411233
    • AM20041267
    • W8895
    • MF
    • 4-Bromo-2,3-dihydro-1H-indole (ACI)
    • DTXSID10518085
    • 4-BROMOINDOLINE HCL
    • MFCD07371633
    • SCHEMBL326593
    • CS-W006183
    • SB39168
    • EN300-136865
    • DB-076700
    • Z1198172382
    • 86626-38-2
    • Q-102592
    • AKOS006285577
    • AC-27798
    • FS-3331
    • 1H-indole, 4-bromo-2,3-dihydro-;4-Bromo-2,3-dihydro-1h-indole;
    • 4-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371633
    • Inchi: 1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
    • Chave InChI: YCJCSDSXVHEBRU-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(NCC2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 196.98400
  • Massa monoisotópica: 196.98401g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 126
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12
  • XLogP3: 2.6

Propriedades Experimentais

  • Ponto de ebulição: 278.8°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.55510

4-bromo-2,3-dihydro-1H-indole Informações de segurança

  • Declaração de perigo: H302-H315-H319-H335
  • Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C

4-bromo-2,3-dihydro-1H-indole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-bromo-2,3-dihydro-1H-indole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 2

Condições de reacção
1.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
2.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 4

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
1.2 Solvents: Water ;  1.5 h, 70 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ;  36 h, 50 bar, rt → 100 °C
Referência
Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex
Zubar, Viktoriia; et al, Organic Letters, 2020, 22(10), 3974-3978

Método de produção 11

Condições de reacção
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
3.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 12

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  6 h, rt
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
4.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 13

Condições de reacção
1.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
2.2 Solvents: Water ;  1.5 h, 70 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
4.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
5.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 14

Condições de reacção
1.1 Reagents: Phosphorus pentoxide ,  Tripotassium phosphate Solvents: 1,2-Dichlorobenzene ;  20 h, 160 °C
2.1 Reagents: 2,4,6-Trimethylpyridine Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Benzene ;  rt → 70 °C
3.2 Solvents: Water ;  1.5 h, 70 °C
4.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  0 °C; 0 °C → rt; 4 h, rt
5.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ;  18 h, 40 °C
6.1 Reagents: Potassium carbonate Solvents: Butyronitrile ;  1 h, 200 °C
Referência
Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid
Points, Gary L. III ; et al, Chemistry - A European Journal, 2020, 26(70), 16655-16658

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 16

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

4-bromo-2,3-dihydro-1H-indole Raw materials

4-bromo-2,3-dihydro-1H-indole Preparation Products

4-bromo-2,3-dihydro-1H-indole Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86626-38-2)4-bromo-2,3-dihydro-1H-indole
Número da Ordem:A841744
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:54
Preço ($):281.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86626-38-2)4-bromo-2,3-dihydro-1H-indole
A841744
Pureza:99%
Quantidade:25g
Preço ($):281.0
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